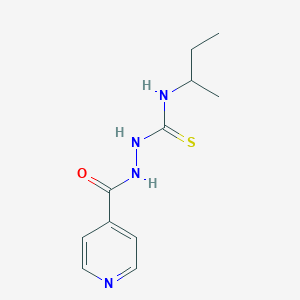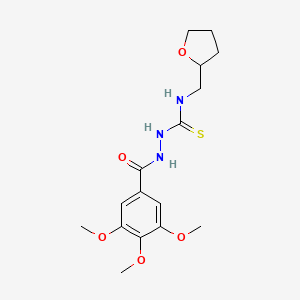![molecular formula C14H10F3N3O3 B4113860 N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4113860.png)
N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea
描述
N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as NTU, is a chemical compound that has gained significant attention in the field of scientific research. NTU is a white crystalline powder that is used in various laboratory experiments due to its unique properties.
科学研究应用
NTU has been extensively used in scientific research due to its unique properties. It has been used as a potent inhibitor of various enzymes such as chitinase, β-glucosidase, and β-galactosidase. NTU has also been used as a fluorescent probe for the detection of metal ions and as a ligand in the synthesis of metal complexes. Moreover, NTU has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
作用机制
The mechanism of action of NTU involves the inhibition of various enzymes by binding to their active sites. NTU binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. Moreover, NTU has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. NTU also inhibits the formation of amyloid-β peptide, which is responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NTU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. NTU has also been shown to inhibit the formation of amyloid-β peptide, which is responsible for the development of Alzheimer's disease. Moreover, NTU has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
NTU has several advantages for lab experiments. It is a potent inhibitor of various enzymes and has been extensively used in enzyme assays. NTU has also been used as a fluorescent probe for the detection of metal ions. However, NTU has limitations in terms of its solubility in water, which makes it difficult to use in some experiments. Moreover, NTU has a short half-life, which limits its use in certain experiments.
未来方向
There are several future directions for the use of NTU in scientific research. NTU has shown potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further research is required to explore the full potential of NTU as a drug candidate. Moreover, the use of NTU as a fluorescent probe for the detection of metal ions can be further explored. NTU can also be used as a ligand in the synthesis of metal complexes, which can have potential applications in catalysis and materials science.
Conclusion:
In conclusion, NTU is a chemical compound that has gained significant attention in the field of scientific research. NTU has been extensively used as a potent inhibitor of various enzymes and has shown potential as a drug candidate for the treatment of various diseases. The synthesis of NTU is a complex process, and its use in lab experiments has advantages and limitations. Further research is required to explore the full potential of NTU in scientific research.
属性
IUPAC Name |
1-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c15-14(16,17)9-1-3-10(4-2-9)18-13(21)19-11-5-7-12(8-6-11)20(22)23/h1-8H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXWKXVUYHTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)
![5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4113810.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4113815.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4113819.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4113821.png)


![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4113857.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4113862.png)
![ethyl 5-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4113869.png)
![1-[(4-methylphenyl)sulfonyl]-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4113870.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4113893.png)
![4-chloro-3-(4-morpholinylsulfonyl)-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4113896.png)